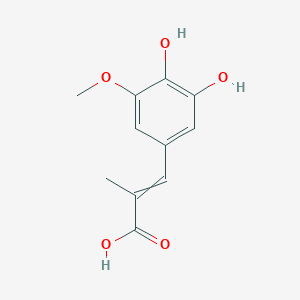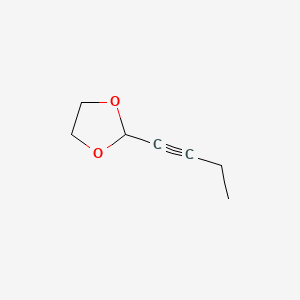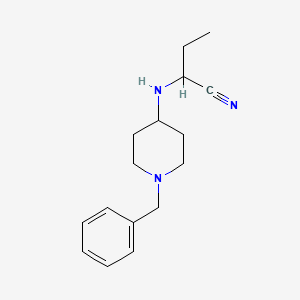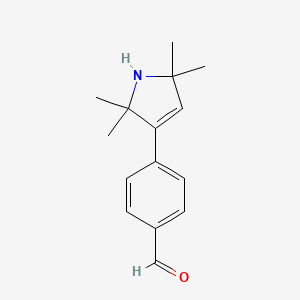
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde group attached to a pyrroline ring The pyrroline ring is substituted with four methyl groups, making it a highly sterically hindered molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: The four methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Benzaldehyde Group: The benzaldehyde group is introduced via a formylation reaction, often using reagents like dichloromethyl methyl ether (DCM) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzoic acid.
Reduction: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzyl alcohol.
Substitution: 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-2-nitrobenzaldehyde, 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-2-bromobenzaldehyde.
科学研究应用
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate): An organosulfur compound used as a nitroxide spin label.
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A compound with a similar pyrroline ring structure, used in various chemical applications.
Uniqueness
4-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)benzaldehyde is unique due to its combination of a sterically hindered pyrroline ring and a reactive benzaldehyde group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in scientific research.
属性
CAS 编号 |
791591-59-8 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC 名称 |
4-(2,2,5,5-tetramethyl-1H-pyrrol-3-yl)benzaldehyde |
InChI |
InChI=1S/C15H19NO/c1-14(2)9-13(15(3,4)16-14)12-7-5-11(10-17)6-8-12/h5-10,16H,1-4H3 |
InChI 键 |
KMPHQAGLGKOUII-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=C(C(N1)(C)C)C2=CC=C(C=C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)


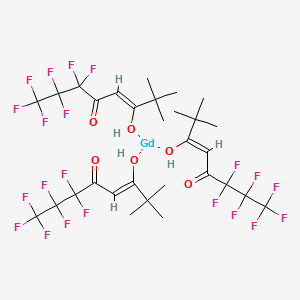
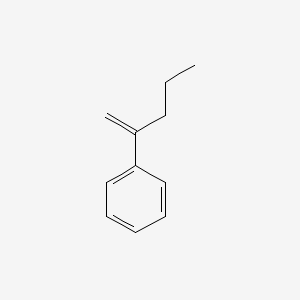

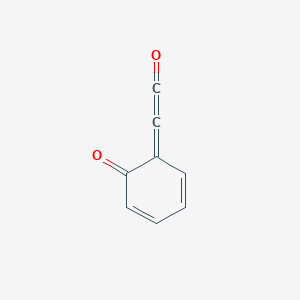
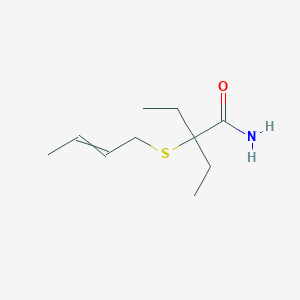

![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
